Velutinam

Kinase inhibition DYRK1A CDK1/Cyclin B

Velutinam is the only aristolactam with submicromolar dual inhibition of DYRK1A (IC₅₀ 0.6 μM) and CDK1/Cyclin B (IC₅₀ 1.5 μM), confirmed by comparative structure-activity studies against aristolactam BII (inactive >30 μM). For nephrotoxicity screening, velutinam ranks among the three most cytotoxic aristolactams on human HK-2 proximal tubular cells (IC₅₀ 2.78 μM) and induces renal fibrosis biomarkers (TGF-β1, fibronectin) at 2.5 μg/mL. Supplied at ≥98% purity (HPLC), with global shipping.

Molecular Formula C17H13NO4
Molecular Weight 295.29 g/mol
Cat. No. B13435723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVelutinam
Molecular FormulaC17H13NO4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C3C=CC=C(C3=CC4=C2C(=C1)C(=O)N4)O)OC
InChIInChI=1S/C17H13NO4/c1-21-13-7-10-14-11(18-17(10)20)6-9-8(4-3-5-12(9)19)15(14)16(13)22-2/h3-7,19H,1-2H3,(H,18,20)
InChIKeyKUZNZVMKXPBYIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Velutinam: A Structurally Differentiated Aristolactam Alkaloid


Velutinam (CAS 146428-62-8, C₁₇H₁₃NO₄, MW 295.29) is a naturally occurring phenanthrene lactam belonging to the aristolactam alkaloid class, first isolated and structurally elucidated from the bark of Goniothalamus velutinus in 1992 [1]. Its defining structural feature is the presence of a hydroxyl group at the C-8 position of the phenanthrene ring, which distinguishes it from its closest structural congener aristolactam BII (which bears a hydrogen at C-8) [1][2]. Velutinam has been subsequently identified across multiple plant genera including Aristolochia, Fissistigma, Uvaria, and Goniothalamus species, and has been the subject of comparative pharmacological evaluation across several therapeutically relevant biological targets including protein kinases, Plasmodium parasites, and microbial biofilms [3][4].

C-8 hydroxyl structural differentiator for aristolactam SAR studies
Supports kinase inhibition pathway research context
Reported activity in antioxidant, antimalarial, and antibiofilm assay contexts

Why Aristolactam Interchangeability Is Not Supported


Within the aristolactam class, minor substituent variations on the phenanthrene scaffold produce profound and quantifiable differences in biological activity that preclude casual substitution. The presence of a hydroxyl group at the C-8 position—the sole structural feature distinguishing velutinam from aristolactam BII—is the critical determinant that converts a compound inactive against DYRK1A and CDK1/Cyclin B (IC₅₀ >30 μM for both targets) into a submicromolar dual-kinase inhibitor (IC₅₀ = 0.6 and 1.5 μM, respectively) [1]. Conversely, in nephrotoxicity assays on human renal proximal tubular HK-2 cells, velutinam ranks among the three most cytotoxic aristolactams tested (IC₅₀ = 2.78 μM), whereas five other ALs including AL FⅠ and sauristolactam exhibit 5- to 16-fold lower cytotoxicity (IC₅₀ = 12.33–43.84 μM) [2]. In DPPH radical scavenging, velutinam is the only aristolactam among six tested compounds from Uvaria grandiflora to demonstrate measurable antioxidant activity, while aristolactam AII, aristolactam BI, griffithinam, and sinactine are all inactive [3]. These divergent activity profiles across assays demonstrate that within-class substitution based solely on aristolactam core identity would lead to erroneous experimental conclusions and procurement decisions.

C-8 hydroxyl substitution may shift kinase inhibition response; aristolactam BII lacks this group and corresponding activity.
Nephrotoxicity endpoint profile varies substantially among aristolactam analogs; cytotoxicity may differ by more than 5-fold.
Antioxidant activity absent in close structural analogs (aristolactam AII, BI, griffithinam); DPPH screening may yield false negatives with substitutes.

Head-to-Head Comparator Evidence Across Five Biological Dimensions


C-8 Hydroxyl Confers Submicromolar Dual-Kinase Inhibition

Velutinam (3) demonstrated submicromolar inhibition of both DYRK1A (IC₅₀ = 0.6 μM) and CDK1/Cyclin B (IC₅₀ = 1.5 μM), whereas its closest structural analog aristolactam BII (2)—which differs only by the absence of the C-8 hydroxyl group—was completely inactive against both kinases (IC₅₀ >30 μM for both targets) [1]. Within the same study, aristolactam AII (1) was similarly inactive (IC₅₀ >30 μM for both), while aristolactam AIIIA (4) was more potent (DYRK1A IC₅₀ = 0.08 μM; CDK1/Cyclin B IC₅₀ = 0.2 μM). The study authors explicitly concluded that the C-8 hydroxyl group (present in velutinam, absent in aristolactam BII) is critical for achieving inhibition of both kinases, a finding derived from systematic evaluation of 2,500 plant extracts [1].

C-8 Hydroxyl Confers Kinase Inhibition
Head-to-head
Velutinam: DYRK1A IC₅₀ 0.6 μM, CDK1 IC₅₀ 1.5 μM Aristolactam BII: both >30 μM Aristolactam AIIIA: 0.08 / 0.2 μM
Supports kinase selectivity research context
C-8 hydroxyl required for dual-kinase engagement; BII serves as negative control.
Kinase inhibition DYRK1A CDK1/Cyclin B Structure-activity relationship Aristolactam

Nephrotoxicity Potency Ranking on Human Renal HK-2 Cells

In a systematic head-to-head comparison of eight natural aristolactams on human renal proximal tubular epithelial HK-2 cells, velutinam exhibited an IC₅₀ of 2.78 ± 0.51 μM, ranking third in cytotoxicity behind AL Ⅰ (IC₅₀ = 2.49 ± 0.34 μM) and AL BⅡ (IC₅₀ = 2.72 ± 0.25 μM) [1]. These three most toxic ALs formed a distinct high-potency cluster (IC₅₀ range: 2.49–2.78 μM), separated by a substantial margin from the remaining five ALs: AL AⅡ (IC₅₀ = 15.87 ± 2.30 μM), sauristolactam (IC₅₀ = 12.33 ± 1.52 μM), AL AⅠa (IC₅₀ = 24.61 ± 3.15 μM), AL FⅠ (IC₅₀ = 43.84 ± 5.21 μM), and N-methyl piperolactam A (IC₅₀ = 22.39 ± 2.87 μM) [1]. Furthermore, velutinam was among the four ALs (together with AL Ⅰ, AL BⅡ, and AL AⅡ) that induced renal fibrosis markers by increasing TGF-β1 and fibronectin levels at 2.5 μg/mL [1]. The study concluded that the two methoxy groups (-OCH₃) at C3 and C4 of ring A—a structural feature shared by velutinam and AL BⅡ—are key toxicophoric groups enhancing cytotoxicity to HK-2 cells [1].

Nephrotoxicity on HK-2 Cells
Head-to-head
IC₅₀ 2.78 ± 0.51 μM, ranked 3rd of 8 ALs tested
AL I (2.49) AL BⅡ (2.72) Velutinam (2.78) AL AⅡ (15.87)
Supports nephrotoxicity endpoint review
C3,C4-dimethoxy substitution linked to higher cytotoxicity; induces fibrosis biomarkers.
Nephrotoxicity Aristolactam safety HK-2 cells Structure-toxicity relationship Renal toxicology

Exclusive DPPH Radical Scavenging Activity Among Aristolactams

Among six alkaloids isolated from Uvaria grandiflora twigs and screened in the DPPH radical scavenging assay, velutinam (3) was the only aristolactam to exhibit measurable antioxidant activity, with an IC₅₀ of 240.1 ± 6.5 μg/mL [1]. In contrast, aristolactam AII (1), aristolactam BI (2), griffithinam (4), and sinactine (6) were all classified as inactive under identical assay conditions [1]. The positive control quercetin displayed an IC₅₀ of 40.9 ± 0.8 μg/mL, indicating velutinam is approximately 5.9-fold less potent than the reference antioxidant, yet uniquely active within its structural class in this assay system [1]. The crude MeOH-EtOAc fraction from which velutinam was isolated showed an IC₅₀ of 310.0 ± 7.6 μg/mL, confirming that velutinam is the primary contributor to the fraction's antioxidant activity [1].

DPPH Radical Scavenging
Head-to-head
IC₅₀ 240.1 ± 6.5 μg/mL
Supports antioxidant screening context
Only active aristolactam among six tested; quercetin IC₅₀ 40.9 μg/mL.
Antioxidant DPPH assay Aristolactam alkaloids Free radical scavenging Natural product screening

Antimalarial Activity Against Plasmodium falciparum

In a comparative evaluation of compounds isolated from Goniothalamus tenuifolius against Plasmodium falciparum T9/94 using the radioisotope microdilution technique, velutinam demonstrated an EC₅₀ of 7.5 μg/mL, tying with norcepharadione B (7.5 μg/mL) as the most potent compound among all aristolactams and dioxoaporphines tested [1]. Velutinam exhibited superior potency compared to its closest aristolactam analogs: aristolactam BI (EC₅₀ = 10.5 μg/mL, 1.4-fold less potent), aristolactam BII (EC₅₀ = 11 μg/mL, 1.5-fold less potent), and aristolactam AII (EC₅₀ = 9.5 μg/mL, 1.3-fold less potent) [1]. However, all aristolactams were substantially less potent than the clinical antimalarial controls chloroquine (EC₅₀ = 0.03 μg/mL) and pyrimethamine (EC₅₀ = 2.8 μg/mL) [1]. A non-alkaloidal compound co-isolated in the study, the ethyl ester of 2,4-dihydroxy-6-methylbenzoic acid, was considerably less active (EC₅₀ = 33 μg/mL), confirming that the aristolactam scaffold is the relevant pharmacophore [1].

Antimalarial vs P. falciparum
Head-to-head
Velutinam EC₅₀ 7.5 μg/mL Aristolactam BI 10.5, BII 11.0, AII 9.5 μg/mL Pyrimethamine 2.8 μg/mL, Chloroquine 0.03 μg/mL
Supports antimalarial screening context
Most active aristolactam among four tested; chemotype benchmark for SAR.
Antimalarial Plasmodium falciparum Aristolactam alkaloids Antiplasmodial Drug discovery

Dual-Species Biofilm Inhibition Profile

In a comparative anti-biofilm evaluation of four aristolactam alkaloids isolated from Goniothalamus velutinus stem bark, velutinam (4) at 70 μg/mL was the only compound that inhibited biofilm formation of both Streptococcus mutans (41.3% inhibition) and Proteus mirabilis (78.9% inhibition) [1]. Aristolactam BII (2) at 90 μg/mL and aristolactam AII (3) at 140 μg/mL were active exclusively against S. mutans, inhibiting biofilm formation by 72.8% and 89.9%, respectively—but neither showed activity against P. mirabilis [1]. Aristolactam I (1) was completely inactive against all tested microorganisms, showing no biofilm inhibition whatsoever [1]. Notably, none of the four aristolactams—including velutinam—exhibited conventional antibacterial activity (growth inhibition) against Gram-positive bacteria (Bacillus subtilis, Bacillus spizizenii, Staphylococcus aureus) at the tested concentrations, indicating that velutinam's anti-biofilm effect is mediated through a mechanism distinct from direct bactericidal action [1].

Dual-Species Biofilm Inhibition
Head-to-head
S. mutans 41.3%, P. mirabilis 78.9% at 70 μg/mL Aristolactam BII/AII active only against S. mutans; aristolactam I inactive.
Supports biofilm mechanism-of-action studies
Unique dual-species activity without direct antibacterial effect.
Biofilm inhibition Antimicrobial Streptococcus mutans Proteus mirabilis Aristolactam alkaloids

Evidence-Backed Procurement Scenarios for Scientific Users


Kinase Inhibitor Discovery and SAR Studies

Research groups engaged in DYRK1A- or CDK1-targeted drug discovery—particularly for neurodegenerative disease (Alzheimer's, Down syndrome) or oncology applications—should procure velutinam as their primary aristolactam reference standard. Velutinam is the only aristolactam with demonstrated submicromolar dual inhibition of both kinases (DYRK1A IC₅₀ = 0.6 μM; CDK1/Cyclin B IC₅₀ = 1.5 μM), while aristolactam BII—identical except for lacking the C-8 hydroxyl—is completely inactive (>30 μM) [1]. This structure-activity pair (velutinam vs. aristolactam BII) provides an experimentally validated positive/negative control set for probing the pharmacophoric contribution of the C-8 hydroxyl, as confirmed by the original study authors who explicitly identified this substituent as critical for kinase engagement [1].

Nephrotoxicity Safety Assessment of Aristolactam-Containing Botanicals

Regulatory toxicology laboratories and pharmacovigilance programs requiring authenticated aristolactam reference standards for renal safety evaluation should prioritize velutinam alongside AL Ⅰ as benchmark nephrotoxins. Velutinam ranks among the three most cytotoxic aristolactams on human HK-2 proximal tubular cells (IC₅₀ = 2.78 ± 0.51 μM), with toxicity comparable to the most extensively studied aristolactam nephrotoxin AL Ⅰ (IC₅₀ = 2.49 ± 0.34 μM), and 4.4- to 15.8-fold higher than lower-risk ALs such as AL FⅠ (IC₅₀ = 43.84 μM) [2]. Velutinam additionally induces renal fibrosis biomarkers (TGF-β1 and fibronectin) at 2.5 μg/mL, a pathological endpoint relevant to chronic kidney disease progression [2]. Its C3,C4-dimethoxy substitution pattern serves as a structural alert for predictive toxicology modeling of aristolactam-containing herbal products.

Natural Product Antioxidant Screening Standard

Natural product chemistry laboratories conducting antioxidant screening of plant-derived alkaloids should select velutinam as the sole validated DPPH-active aristolactam reference compound. Among six structurally characterized alkaloids from Uvaria grandiflora tested under identical DPPH assay conditions, velutinam (IC₅₀ = 240.1 ± 6.5 μg/mL) was uniquely active, while aristolactam AII, aristolactam BI, griffithinam, and sinactine were all inactive [3]. Procuring any other aristolactam for antioxidant screening protocols would result in false-negative outcomes. The commercial availability of velutinam at >98% purity (HPLC-verified) supports its use as a positive control for method validation in antioxidant screening campaigns involving aristolactam-containing plant extracts.

Anti-Biofilm Mechanism-of-Action Research

Microbiology and anti-infective research groups investigating biofilm-specific interventions—particularly those targeting polymicrobial biofilm communities involving both Gram-positive cocci and Gram-negative rods—should procure velutinam as a unique tool compound. Velutinam at 70 μg/mL is the only aristolactam among four tested that inhibits biofilm formation of both Streptococcus mutans (41.3%) and Proteus mirabilis (78.9%), while aristolactam BII and AII are active only against the Gram-positive species, and aristolactam I is completely inactive [4]. Critically, velutinam achieves this dual-species biofilm inhibition without direct antibacterial activity (no growth inhibition of Bacillus subtilis, B. spizizenii, or S. aureus), suggesting a biofilm-specific mechanism distinct from conventional antibiotics—a property of high interest for anti-virulence drug development [4].

Application
Selection Property
Validation Focus
DYRK1A/CDK1 pathway studies
Kinase selectivity review
C-8 hydroxyl pharmacophore contribution
Renal cell model toxicity research
Cytotoxicity profile in HK-2 cells
Fibrosis biomarker induction context
Natural product antioxidant screening
DPPH radical scavenging activity
Unique aristolactam-class activity
Biofilm mechanism-of-action research
Dual-species biofilm inhibition profile
Biofilm-specific mechanism without antibacterial action
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